2-Phenylacetaldehyde-13C2
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Overview
Description
2-Phenylacetaldehyde-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of phenylacetaldehyde. This compound is used primarily in research settings, particularly in studies involving metabolic pathways and the pharmacokinetics of pharmaceuticals . The labeling with 13C allows for precise tracking and quantification in various biochemical processes.
Preparation Methods
The synthesis of 2-Phenylacetaldehyde-13C2 involves the incorporation of 13C into the phenylacetaldehyde molecule. One common method for synthesizing phenylacetaldehyde is through the oxidation of phenylethyl alcohol using oxidizing agents such as copper or air under heating conditions . Another method involves the Darzen reaction, where phenyl aldehyde and ethyl chloroacetate react under alkaline conditions to form epoxy acid esters, which are then hydrolyzed and decarboxylated to yield phenylacetaldehyde . For the labeled version, 13C-labeled precursors are used in these reactions to ensure the incorporation of the isotope.
Chemical Reactions Analysis
2-Phenylacetaldehyde-13C2 undergoes various chemical reactions typical of aldehydes. These include:
Scientific Research Applications
2-Phenylacetaldehyde-13C2 is widely used in scientific research due to its labeled nature. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Phenylacetaldehyde-13C2 involves its participation in various biochemical pathways. As an aldehyde, it can undergo oxidation and reduction reactions, influencing the metabolic processes in which it is involved. The 13C labeling allows researchers to track its movement and transformation within these pathways, providing insights into its role and effects .
Comparison with Similar Compounds
2-Phenylacetaldehyde-13C2 is unique due to its 13C labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylacetaldehyde: The unlabeled version, commonly used in the synthesis of fragrances and polymers.
3,4-Dihydroxyphenylacetaldehyde: A related compound with additional hydroxyl groups, used in different biochemical studies.
Phenylglyoxal: Another related aldehyde, used in various chemical reactions and studies.
The uniqueness of this compound lies in its labeled nature, which allows for precise tracking and quantification in research applications, providing a significant advantage over its unlabeled counterparts .
Properties
Molecular Formula |
C8H8O |
---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
2-phenylacetaldehyde |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i6+1,7+1 |
InChI Key |
DTUQWGWMVIHBKE-AKZCFXPHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13CH]=O |
Canonical SMILES |
C1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
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